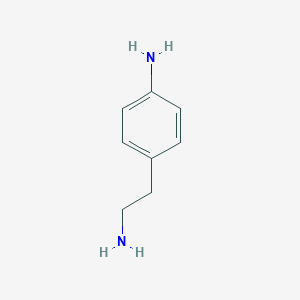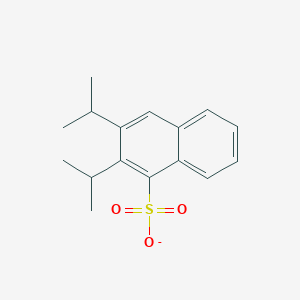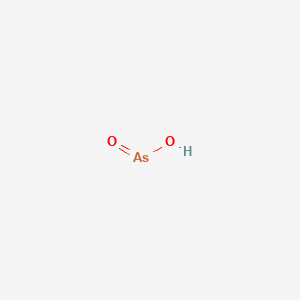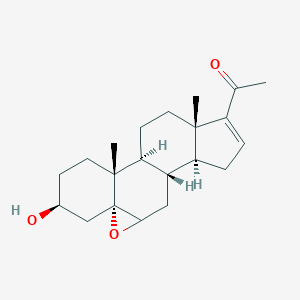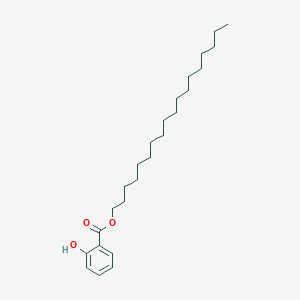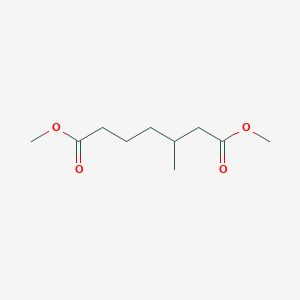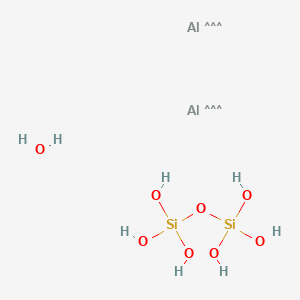
2-Bromo-3,5-dimethoxytoluene
Übersicht
Beschreibung
2-Bromo-3,5-dimethoxytoluene is a chemical compound utilized in various synthetic pathways, particularly as an intermediate in the synthesis of more complex molecules. Its relevance spans across organic synthesis, where it serves as a precursor for the generation of other valuable compounds.
Synthesis Analysis
The synthesis of derivatives related to 2-Bromo-3,5-dimethoxytoluene, such as 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone, can be achieved through bromination and oxidation reactions starting from commercially available precursors. A two-step synthesis involving bromination followed by catalytic oxidation has been reported, demonstrating a practical approach to accessing structurally related compounds (Qiu et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds akin to 2-Bromo-3,5-dimethoxytoluene, such as 5-Bromo-4,6-dimethoxy-4-(trichloromethyl)hexahydro 2-pyrimidinone, has been elucidated through techniques like NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations. These studies offer insight into the stereochemistry and electronic properties of these molecules (Martins et al., 1998).
Chemical Reactions and Properties
2-Bromo-3,5-dimethoxytoluene undergoes various chemical reactions, including bromination and oxidation, leading to a plethora of intermediates and products. For example, the aerobic oxidation of 3,4-dimethoxytoluene, a similar compound, with metal/bromide catalysts results in its conversion to benzaldehyde and carboxylic acid derivatives under certain conditions (Partenheimer, 2004).
Physical Properties Analysis
The physical properties of 2-Bromo-3,5-dimethoxytoluene and its derivatives, such as solubility, melting point, and boiling point, are critical for their application in chemical syntheses. These parameters determine the conditions under which these compounds can be handled and reacted in the laboratory.
Chemical Properties Analysis
The chemical properties of 2-Bromo-3,5-dimethoxytoluene, including its reactivity with various organic and inorganic reagents, its stability under different conditions, and its role as a precursor in synthetic pathways, are of significant interest. Studies on bromination and the effect of substituents on the aromatic ring provide insights into the electronic effects influencing its reactivity and the types of chemical transformations it can undergo (Cannon et al., 1971).
Wissenschaftliche Forschungsanwendungen
Bromination of Derivatives of Resorcinol : The bromination of derivatives like 3,5-dimethoxytoluene has been studied, with investigations into hydrogen bromide-catalyzed rearrangements, highlighting its importance in organic synthesis (Cannon et al., 1971).
Synthesis of Organic Compounds : 2-Bromo-3,5-dimethoxytoluene is used in the synthesis of various organic compounds, such as 3,4-Dimethoxy-o-toluic acid, through processes like catalytic reduction and bromination (Connolly et al., 2004).
Intermediate in Coenzyme Q Synthesis : This compound serves as a key intermediate for synthesizing coenzyme Q compounds, critical in cellular energy production (Qiu et al., 2019).
Metabolism Studies : Its analogues, such as 4-bromo-2,5-dimethoxyphenethylamine, are studied for their metabolism and toxic effects in various species, contributing to pharmacological and toxicological research (Carmo et al., 2005).
Chemical Properties and Analysis : Studies on similar compounds, like 4-bromo-2,5-dimethoxyamphetamine, inform about the psychoactivity, toxic effects, and analytical methods of these substances (Delliou, 1983).
Selective Aromatic Chlorination and Bromination : Research on chlorination and bromination of similar compounds, like 1,2-Dimethoxybenzene and 3,4-dimethoxytoluene, contributes to understanding selective aromatic halogenation processes (Minisci et al., 1989).
Biosynthesis in Plants : The biosynthesis of major scent components, including 3,5-dimethoxytoluene, by novel rose O-methyltransferases, provides insights into plant biochemistry and fragrance production (Scalliet et al., 2002).
Psychoactive Substance Studies : The presence, pattern of use, and subjective effects of psychoactive analogues like 4-bromo-2,5-dimethoxyphenethylamine in recreational drug markets are also researched, contributing to our understanding of drug abuse and public health (Caudevilla-Gálligo et al., 2012).
Medical and Pharmacological Applications : Studies on the metabolism, disposition, and toxicological profiles of related compounds in various species provide valuable insights for medical and pharmacological applications (Kanamori et al., 2002).
Eigenschaften
IUPAC Name |
2-bromo-1,5-dimethoxy-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6-4-7(11-2)5-8(12-3)9(6)10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONRLLIJBQHXCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306092 | |
| Record name | 2-Bromo-3,5-dimethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,5-dimethoxytoluene | |
CAS RN |
13321-73-8 | |
| Record name | 13321-73-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-3,5-dimethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3,5-dimethoxytoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



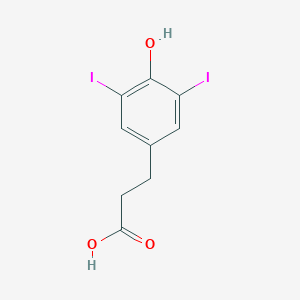
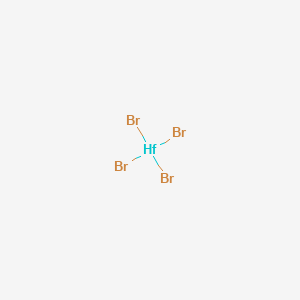
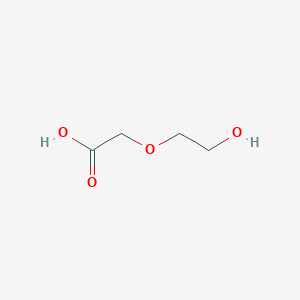
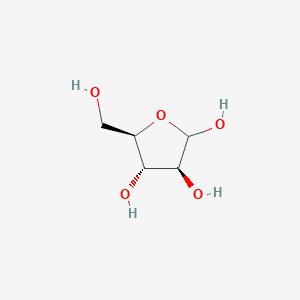
![methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate](/img/structure/B83112.png)

